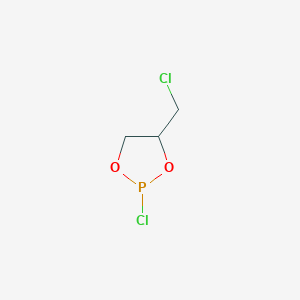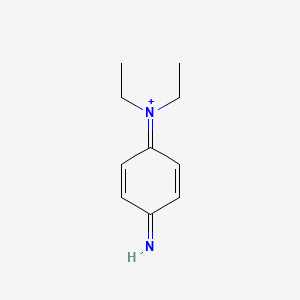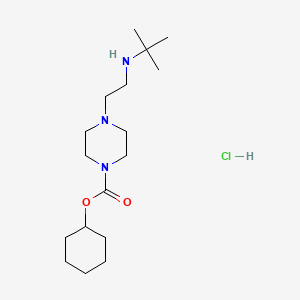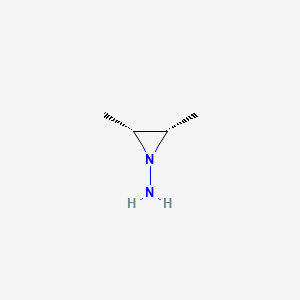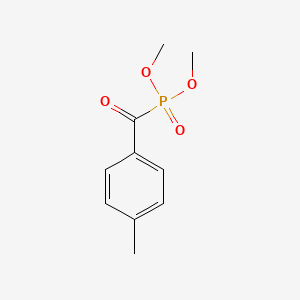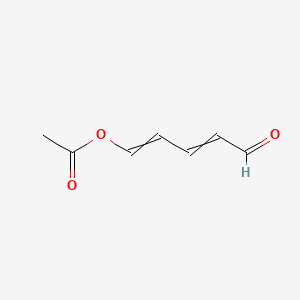![molecular formula C10H11NO2 B14695071 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione CAS No. 25453-34-3](/img/structure/B14695071.png)
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione is a complex organic compound known for its unique tricyclic structure. This compound belongs to the class of cyclic imides, which are known for their diverse biological activities. The structure of this compound includes a nitrogen atom integrated into a tricyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione typically involves the use of the Diels-Alder reaction, a well-known method for producing cyclic imides. One common approach starts with the corresponding anhydride, which undergoes a reaction with hydroxylamine in an aqueous solution . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and precise temperature control are critical to achieving optimal results.
Chemical Reactions Analysis
Types of Reactions
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to add hydrogen atoms to the molecule.
Substitution: Substitution reactions can occur at various positions on the tricyclic framework, often using halogens or other electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound’s unique structure is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but includes additional functional groups that confer different properties.
Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: These derivatives are known for their antibacterial activity and are structurally related to 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione.
Uniqueness
What sets this compound apart is its specific tricyclic framework and the presence of a nitrogen atom within the ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
25453-34-3 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione |
InChI |
InChI=1S/C10H11NO2/c12-7-9-3-1-4-10(9,6-2-5-9)8(13)11-7/h1,3H,2,4-6H2,(H,11,12,13) |
InChI Key |
XYZYVTWUGCLGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CC=CC2(C1)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
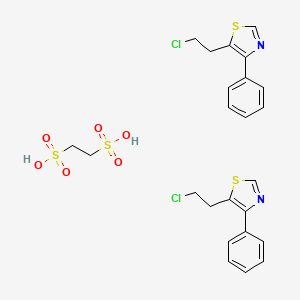
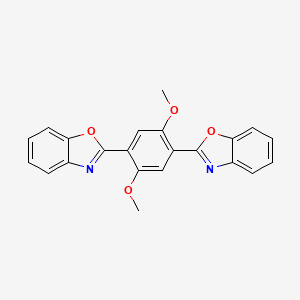
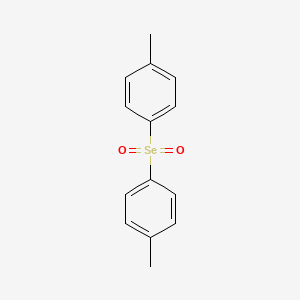
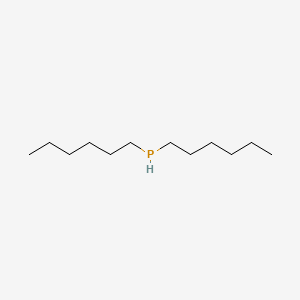
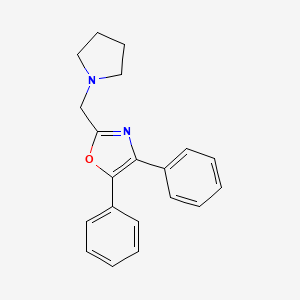
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
